molecular formula C20H25ClN4O3S B2699183 N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946247-57-0

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2699183
CAS No.: 946247-57-0
M. Wt: 436.96
InChI Key: MUADVHUQSCGKFL-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 436.96. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Imaging

Research into compounds that can bind to serotonin receptors, such as 5-HT(1A), for imaging in healthy volunteers has been conducted. For example, studies have shown that certain compounds can be used for quantitative imaging of 5-HT(1A) receptors, indicating the potential for similar compounds to be used in neurological research or for diagnosing psychiatric and neurodegenerative disorders (Passchier et al., 2000).

Drug Interactions and Receptor Occupancy

The interaction of drugs with serotonin receptors has been quantified using PET (Positron Emission Tomography) imaging, providing a framework for understanding how novel compounds might interact with the central nervous system (Passchier et al., 2001). This area of research could be relevant for assessing the therapeutic potential and pharmacodynamics of novel compounds targeting serotonin pathways.

Neurotransmission and Mental Health

Understanding the role of neurotransmitters like serotonin and oxytocin in regulating emotion and social behavior has been a significant area of study. Research has shown that oxytocin can influence serotonin signaling in the human brain, suggesting potential therapeutic strategies for mental disorders such as social anxiety, depression, and autism (Mottolese et al., 2014). Compounds affecting these pathways could have significant implications for treating related conditions.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-24-6-8-25(9-7-24)17(14-5-10-29-13-14)12-22-19(26)20(27)23-16-11-15(21)3-4-18(16)28-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADVHUQSCGKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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